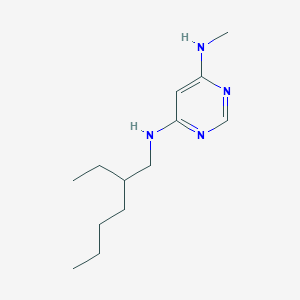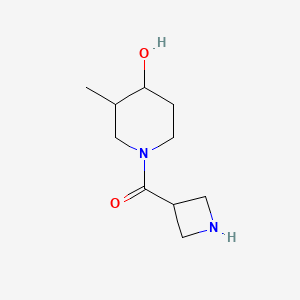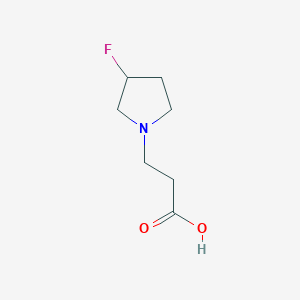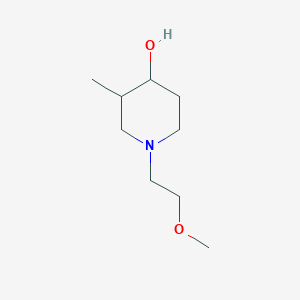
2-(2,2-Difluorocyclopropyl)aniline
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropyl)aniline is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
“2-(2,2-Difluorocyclopropyl)aniline” est utilisé en synthèse chimique . C'est un bloc de construction qui peut être utilisé pour synthétiser des molécules plus complexes. La présence du groupe difluorocyclopropyle et du groupe aniline en fait un composé polyvalent pour diverses réactions chimiques .
Développement de médicaments fluorés
La recherche et le développement de médicaments contenant du fluor se sont considérablement développés au cours des 20 dernières années . L'incorporation de fluor peut conférer des propriétés électroniques, physiques et biologiques remarquables aux composés organiques . Par conséquent, “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments puissants ou de variantes fluorées de médicaments existants .
Synthèse d'amines fluoroallyliques
“this compound” peut être utilisé dans la synthèse d'amines fluoroallyliques . Ces composés sont des structures importantes que l'on retrouve à la fois dans les produits naturels et dans les molécules biologiquement actives . La synthèse de leurs équivalents fluorés est un défi majeur, et “this compound” pourrait potentiellement être utilisé pour relever ce défi .
Science des matériaux
Compte tenu de sa structure unique, “this compound” pourrait potentiellement être utilisé en science des matériaux . La présence du groupe difluorocyclopropyle pourrait conférer des propriétés uniques aux matériaux, ce qui en fait un candidat potentiel pour le développement de nouveaux matériaux .
Chimie analytique
“this compound” pourrait potentiellement être utilisé en chimie analytique . Sa structure et ses propriétés uniques pourraient le rendre utile en tant que standard ou sonde dans diverses techniques analytiques .
Chromatographie
“this compound” pourrait potentiellement être utilisé en chromatographie . Compte tenu de sa structure unique, il pourrait être utilisé comme phase stationnaire ou comme sonde pour étudier les propriétés d'autres composés .
Propriétés
IUPAC Name |
2-(2,2-difluorocyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFYSHEIYCVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




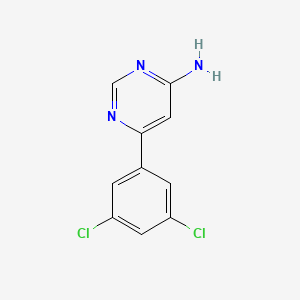
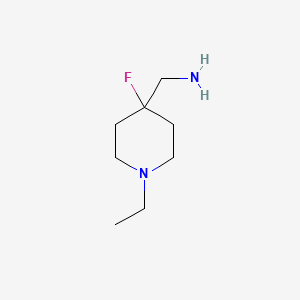
![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
